molecular formula C15H22N6O B2891442 2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one CAS No. 2320505-93-7

2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one

Cat. No.: B2891442
CAS No.: 2320505-93-7
M. Wt: 302.382
InChI Key: LAPQVVOATRMCBS-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazole and pyridazine rings in this compound are known for their significant biological activities and are often found in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one typically involves multiple steps, starting with the formation of the triazole and pyridazine rings. One common method involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles under specific conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can further improve the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may yield reduced forms of the compound with different functional groups .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one is unique due to its specific combination of triazole and pyridazine rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-11(2)15(22)20-8-4-7-19(9-10-20)14-6-5-13-17-16-12(3)21(13)18-14/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPQVVOATRMCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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